molecular formula C21H22BrN3OS B2947106 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207044-08-3

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2947106
CAS No.: 1207044-08-3
M. Wt: 444.39
InChI Key: FQUAPDKOMJKFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound featuring an imidazole ring substituted with a bromophenyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Substitution Reactions: The bromophenyl and o-tolyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate catalysts.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the thioether intermediate with isopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bromophenyl and o-tolyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-((5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide: Lacks the bromine and o-tolyl substituents, potentially altering its reactivity and binding properties.

    2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its electronic properties and reactivity.

Uniqueness

The presence of the bromophenyl and o-tolyl groups in 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide imparts unique electronic and steric properties, enhancing its potential as a versatile compound in various applications. The bromine atom can participate in halogen bonding, while the o-tolyl group provides additional hydrophobic interactions, making this compound distinct from its analogs.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-8-10-17(22)11-9-16)25(21)18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAPDKOMJKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.